Isogriseofulvin
Description
7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione, commonly known as griseofulvin, is a spirocyclic benzofuran derivative with significant antifungal properties. Its molecular formula is C₁₇H₁₇ClO₆, and it features a chlorine atom at position 7, three methoxy groups (3',4,6-positions), a methyl group at 5', and a spiro junction connecting the benzofuran and cyclohexene moieties . Griseofulvin is produced via fungal fermentation and has been clinically used since the 1950s to treat dermatophytic infections by disrupting microtubule function in fungal cells . Its stereochemistry is critical to activity, with the (2S,5'R)-configuration being the bioactive form .
Properties
CAS No. |
469-52-3 |
|---|---|
Molecular Formula |
C17H17ClO6 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(21-2)6-12(19)17(8)16(20)13-10(22-3)7-11(23-4)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 |
InChI Key |
FFKRWPQQTGWKIH-RBHXEPJQSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Reported Synthetic Routes
Cyclization and Spiro Formation
The key step involves the formation of the spirocyclic system by intramolecular cyclization of appropriately substituted benzofuran precursors with cyclohexene derivatives. This is often achieved via acid- or base-catalyzed cyclization reactions that promote the coupling of the benzofuran ring with the cyclohexene moiety.
The stereochemistry at the spiro center is controlled by the choice of catalysts and reaction conditions, typically favoring the (2S,5'S) configuration as reported in various studies.
Functional Group Introduction
Methoxy groups at positions 3',4,6 are introduced by methylation of corresponding hydroxy precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
The 7-chloro substituent is incorporated either by chlorination of the benzofuran ring using reagents like N-chlorosuccinimide (NCS) or by starting from chlorinated phenolic precursors.
The 5'-methyl group on the cyclohexene ring is introduced via alkylation or by using methyl-substituted cyclohexene intermediates.
Representative Preparation Example (Patent CN111295378A)
A patent describing griseofulvin analogs, including compounds structurally similar to the target molecule, outlines a synthetic approach starting from 7-chloro-3',4-dimethoxybenzofuran intermediates.
The cyclohexene ring bearing methyl and methoxy substituents is constructed and then coupled with the benzofuran moiety through spirocyclization, typically under acidic conditions.
The reaction sequence involves careful control of temperature and solvent to optimize yield and stereoselectivity.
Biosynthetic Considerations
Natural biosynthesis in Penicillium species such as Penicillium solitum and Penicillium griseofulvum leads to the production of griseofulvin and related spirobenzofuran compounds.
Extraction and semi-synthetic modification of these natural products provide an alternative route to access the target compound or its analogs, especially for pharmaceutical applications.
Data Tables Summarizing Preparation Methods
Exhaustive Research Findings
Multiple analogs of the target compound have been synthesized by modifying the substituents on the cyclohexene ring or the benzofuran moiety, as documented in patent CN111295378A and other medicinal chemistry patents focused on antifungal agents.
The stereochemical configuration (2S,5'S) is crucial for biological activity and is reliably achieved via stereoselective cyclization protocols.
Biosynthetic extraction from Penicillium species remains a valuable source, with subsequent chemical modifications enabling the introduction of desired substituents for enhanced pharmacological profiles.
The compound’s preparation benefits from a combination of classical organic synthesis techniques and modern catalytic methods to optimize yield, purity, and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Halogen and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro and methoxy groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Griseofulvin and Analogous Compounds
Key Observations :
- Substituent Diversity : Griseofulvin’s chlorine and methoxy groups distinguish it from plant-derived analogs, which feature ester-linked groups (e.g., acetyloxy, benzoyloxy). These substituents influence lipophilicity and bioavailability .
Q & A
Q. How is the molecular structure of this compound elucidated in academic research?
Methodological Answer: Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography resolves the spirocyclic configuration and stereochemistry, as demonstrated in similar benzofuran derivatives (e.g., ).
- NMR spectroscopy (¹H, ¹³C, DEPT) identifies substituent positions and confirms methoxy, methyl, and chloro groups (e.g., ).
- IR spectroscopy validates carbonyl (C=O) and ether (C-O-C) functional groups ().
- PubChem data (InChI, molecular formula) provides foundational structural validation .
Q. What synthetic routes are reported for this compound?
Methodological Answer: Synthesis involves multi-step organic reactions:
- Key steps : Cyclization to form the spirocyclic core, followed by regioselective methoxylation and chlorination.
- Precursor selection : Benzofuran derivatives and cyclohexene intermediates (analogous to methods in ).
- Catalysis : Acid/base-mediated reactions for ring closure, with purification via column chromatography.
- Validation : Intermediate characterization using TLC and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR peaks or IR absorptions) require:
- Cross-validation : Compare data across techniques (e.g., X-ray vs. NMR for stereochemical assignments) .
- Isotopic labeling : Track substituent positions in deuterated solvents or via ¹³C-enriched precursors.
- Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts or vibrational spectra .
- Impurity analysis : Use HPLC-MS to detect byproducts affecting spectral clarity .
Q. What in silico strategies predict the compound’s biological activity?
Methodological Answer: Computational approaches include:
- Molecular docking : Screen against fungal tubulin (Griseofulvin’s target) or viral proteases ().
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antifungal activity .
- ADMET prediction : Assess bioavailability and toxicity using platforms like SwissADME or ADMETLab .
- PubChem bioassay data : Cross-reference with structurally related compounds ().
Q. How to design experiments evaluating environmental fate and biotic interactions?
Methodological Answer: Follow frameworks from environmental chemistry studies ():
- Distribution studies : Use radiolabeled compound (¹⁴C) to track partitioning in soil/water systems.
- Degradation assays : Monitor abiotic (hydrolysis, photolysis) and microbial degradation via LC-MS/MS.
- Ecotoxicology : Assess effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
- Statistical design : Apply split-plot or randomized block methods for multivariate analysis ().
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Dose-response reevaluation : Test activity under standardized conditions (e.g., fixed pH, temperature).
- Metabolite profiling : Identify active/inactive metabolites via UPLC-QTOF-MS.
- Strain-specificity : Compare activity against diverse fungal/viral strains ().
- Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) to clarify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
